N-(3-Sulfopropyl)-L-phenylalanine
Description
N-(3-Sulfopropyl)-L-phenylalanine is a chemically modified derivative of the amino acid L-phenylalanine, featuring a sulfopropyl group (-CH₂CH₂CH₂SO₃H) attached to the amino nitrogen. The sulfopropyl group’s ionic character distinguishes it from other L-phenylalanine derivatives, which are often tailored for sweetening or therapeutic purposes.
Properties
CAS No. |
819863-38-2 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C12H17NO5S/c14-12(15)11(9-10-5-2-1-3-6-10)13-7-4-8-19(16,17)18/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)(H,16,17,18)/t11-/m0/s1 |
InChI Key |
MLKOIISWWRMYFL-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Advantame (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine 1-methyl ester)
- Structure : Combines L-phenylalanine with an aspartyl-dipeptide backbone and a 3-hydroxy-4-methoxyphenylpropyl group.
- Application : A high-potency sweetener (~20,000× sweeter than sucrose) used in food additives .
- Key Difference : The methoxy-hydroxyphenylpropyl and aspartyl groups confer sweetness, whereas the sulfopropyl group in N-(3-Sulfopropyl)-L-phenylalanine lacks sweetening properties but enhances hydrophilicity.
Neotame (N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 1-methyl ester)
- Structure : Features a 3,3-dimethylbutyl group attached to the aspartyl-phenylalanine backbone.
- Application: A non-caloric sweetener (~7,000–13,000× sweeter than sucrose) with improved stability over aspartame .
- Key Difference : The hydrophobic dimethylbutyl group in Neotame prolongs metabolic stability, contrasting with the sulfopropyl group’s solubility-enhancing role.
N-(Ibuprofenoyl)-L-Phenylalanine
- Structure : L-phenylalanine conjugated with ibuprofen’s 4-(2-methylpropyl)phenyl group via an amide bond.
- Application: Potential use in prodrugs or anti-inflammatory agents, leveraging phenylalanine’s biocompatibility .
- Key Difference: The ibuprofenoyl group introduces NSAID-like activity, unlike the inert sulfopropyl modification.
Phenyllactic Acid
- Structure: Structurally analogous to phenylalanine but replaces the amino group with a hydroxyl group.
- Application : Found in fermented foods; exhibits antimicrobial properties .
- Key Difference: The absence of an amino group eliminates peptide-forming capacity, limiting its use in synthetic biochemistry compared to this compound.
Comparative Data Table
Research Findings and Implications
- Solubility and Bioavailability: The sulfopropyl group in this compound significantly improves aqueous solubility compared to hydrophobic derivatives like Neotame or Advantame, making it suitable for intravenous formulations or detergent formulations .
- Functional Versatility : While sweeteners like Advantame and Neotame rely on steric and electronic interactions with taste receptors, sulfopropyl-modified compounds may interact with ionic biological targets, such as enzymes or membranes .
- Synthetic Pathways : Sulfopropylation typically involves nucleophilic substitution with 1,3-propanesultone, contrasting with the peptide synthesis or Mannich reactions used for aspartyl-based sweeteners .
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